molecular formula C8H10N2O B2724212 3-Amino-1-cyclopropylpyridin-2(1H)-one CAS No. 1447960-21-5

3-Amino-1-cyclopropylpyridin-2(1H)-one

Cat. No. B2724212
CAS RN: 1447960-21-5
M. Wt: 150.181
InChI Key: PMZNCIGOTPMTAP-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpyridin-2(1H)-one (ACPP) is a chemical compound with a molecular formula of C8H8N2O. It is a cyclic amino acid derivative that has been used in various scientific research applications. ACPP is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been shown to have potential therapeutic benefits in the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Catalytic Processes and Synthetic Applications

One significant application involves the catalytic intermolecular C-alkylation of cyclic 1,2-diketones using simple terminal olefins as alkylating agents, with aminopyridine derivatives acting as a recyclable directing group. This methodology showcases efficient synthetic routes to complex molecular structures, including natural flavoring compounds, through a catalyzed ketone α-alkylation process (Wang, Reinus, & Dong, 2012).

Structural and Mechanistic Insights

Studies on 3-Amino-1-cyclopropylpyridin-2(1H)-one derivatives have provided deep insights into molecular structures and interactions. For instance, X-ray diffraction and DFT calculations have been utilized to analyze the molecular structure, demonstrating the compound's capabilities in forming stable crystal structures and engaging in various intermolecular interactions. These studies highlight the compound's role in understanding molecular geometry, electronic properties, and chemical reactivity through theoretical and experimental approaches (Yılmaz et al., 2020).

Biological Activity and Molecular Docking

Research into the biological activity of this compound derivatives has involved the synthesis and evaluation of analogues for their antagonistic properties towards specific receptors, showcasing the compound's potential in drug discovery and development processes. Furthermore, molecular docking studies have been conducted to investigate the binding affinity of these derivatives to biological targets, providing valuable insights into their mechanism of action at the molecular level (Dappen, Pellicciari, & Natalini et al., 2010).

Environmental and Material Science Applications

In addition to its applications in synthetic and biological research, this compound and its derivatives find use in environmental and material sciences. For instance, the development of fluorescent sensors for metal ions demonstrates the compound's utility in detecting and quantifying environmental pollutants. Such applications underscore the broader impact of this compound beyond pharmaceuticals, encompassing areas like environmental monitoring and material science (Huang, Xu, & Qian, 2014).

properties

IUPAC Name

3-amino-1-cyclopropylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-2-1-5-10(8(7)11)6-3-4-6/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNCIGOTPMTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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